7-Prop-2-enoxy-2,3-dihydrochromen-4-one
Description
7-Prop-2-enoxy-2,3-dihydrochromen-4-one is a chromone derivative characterized by a dihydrochromen-4-one core with a prop-2-enoxy (allyl ether) substituent at position 6. Chromones are bicyclic compounds consisting of a benzopyran-4-one skeleton, and their derivatives are widely studied for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
7-prop-2-enoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H12O3/c1-2-6-14-9-3-4-10-11(13)5-7-15-12(10)8-9/h2-4,8H,1,5-7H2 |
InChI Key |
WITLMQGOPPVCLN-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC2=C(C=C1)C(=O)CCO2 |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C(=O)CCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 7-prop-2-enoxy-2,3-dihydrochromen-4-one and analogous compounds:
Key Observations :
- Methoxy groups (e.g., in 7-hydroxy-5-methoxy-2-phenylchroman-4-one) balance polarity and stability, while allyl ethers (prop-2-enoxy) may confer reactivity due to the unsaturated bond .
- Dihydromyricetin ’s polyhydroxy structure makes it highly water-soluble and a potent antioxidant, contrasting with the target compound’s allyl ether-driven hydrophobicity .
Pharmacological Activities
Anti-Microbial Activity
- 7-Prop-2-enoxy-2,3-dihydrochromen-4-one: Limited direct data, but allyl ether derivatives are known for enhanced bioavailability, which may improve antimicrobial efficacy compared to methoxy analogs .
- Naringenin : Exhibits broad antimicrobial activity against Gram-positive bacteria and fungi due to its polar hydroxy groups interacting with microbial membranes .
- 5-Methoxy-2,2-dimethyl-7-(2-oxopropyl)-2,3-dihydrochromen-4-one : Demonstrated anti-MRSA activity with an inhibition zone of 12–14 mm, suggesting substituent position and type critically influence potency .
Antioxidant and Anti-Inflammatory Effects
- Dihydromyricetin : Strong radical-scavenging activity (IC₅₀ ~10 µM) attributed to multiple hydroxy groups .
- Naringenin : Moderate antioxidant effects (IC₅₀ ~50 µM) and anti-inflammatory action via COX-2 inhibition .
- 7-Prop-2-enoxy-2,3-dihydrochromen-4-one: The allyl ether may reduce direct antioxidant capacity but could modulate inflammatory pathways through lipid peroxidation inhibition .
Anticancer Potential
Stability and Crystallographic Features
- For example, 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one exhibits π-π stacking and intramolecular C–H···O interactions stabilizing its crystal lattice .
- Naringenin and liquiritigenin form hydrogen-bonded networks in the solid state, enhancing thermal stability .
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